molecular formula C7H4Cl2N2O2S B3033126 1H-Indazole-5-sulfonyl chloride, 3-chloro- CAS No. 869885-74-5

1H-Indazole-5-sulfonyl chloride, 3-chloro-

Cat. No.: B3033126
CAS No.: 869885-74-5
M. Wt: 251.09
InChI Key: NECXTKOATDITAG-UHFFFAOYSA-N
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Description

1H-Indazole-5-sulfonyl chloride, 3-chloro- is a useful research compound. Its molecular formula is C7H4Cl2N2O2S and its molecular weight is 251.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

1H-Indazole derivatives, including those related to 1H-Indazole-5-sulfonyl chloride, 3-chloro-, have been extensively studied for their reactivity and potential in synthesizing diverse organic compounds. For instance, the Davis-Beirut reaction enables the production of N1,N2-disubstituted-1H-indazolones through electrophilic addition to 3-alkoxy-2H-indazoles, showcasing the versatility of indazole derivatives in chemical synthesis (Conrad et al., 2011). Furthermore, the electrochemical C-H sulfonylation of 2H-Indazoles, a reaction that does not require transition metals or external oxidants, highlights the potential for sustainable and efficient synthesis of sulfonylated indazole derivatives (Mahanty et al., 2020).

Medicinal Chemistry Applications

Indazole derivatives have shown significant promise in medicinal chemistry. The structural versatility of these compounds allows for the development of molecules with potential anticancer activities. For example, 2-(Phenylsulfonyl)-2H-1,2,3-triazole has been synthesized and evaluated for its anticancer properties, demonstrating moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).

Material Science and Catalysis

In the field of material science and catalysis, indazole derivatives have been utilized as precursors for the synthesis of complex molecules and materials. The formation of isomeric [RuCl2(dmso)2(indazole)2] complexes and their reactions with acetonitrile to yield compounds containing cyclic amidine ligands demonstrate the catalytic potential of indazole-based compounds in synthesizing new materials with unique properties (Reisner et al., 2005).

Safety and Hazards

The safety data sheet for 3-chloro-1H-indazole indicates that it is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The future directions in the research of 1H-Indazole-5-sulfonyl chloride, 3-chloro-, and similar compounds, are likely to focus on developing more efficient synthetic approaches. This includes reactions under catalyst- and solvent-free conditions, and the exploration of new reactions .

Mechanism of Action

Target of Action

This compound is a derivative of indazole, a heterocyclic compound that has been studied for its potential medicinal properties . .

Mode of Action

As a derivative of indazole, it may share some of the biological activities of other indazole compounds. For instance, some indazole derivatives have been found to exhibit antiarthritic effects . .

Properties

IUPAC Name

3-chloro-2H-indazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-7-5-3-4(14(9,12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECXTKOATDITAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273832
Record name 3-Chloro-1H-indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869885-74-5
Record name 3-Chloro-1H-indazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869885-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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